molecular formula C17H15NO2S B15167181 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile CAS No. 646066-84-4

2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile

Cat. No.: B15167181
CAS No.: 646066-84-4
M. Wt: 297.4 g/mol
InChI Key: UOQRKAIBARTAIX-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile is an organic compound that features a benzenesulfonyl group attached to a butenenitrile backbone

Preparation Methods

The synthesis of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized sulfone or amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, by binding to its active site and preventing its normal function . This inhibition can lead to reduced tumor growth and proliferation.

Properties

CAS No.

646066-84-4

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-4-phenylbut-3-enenitrile

InChI

InChI=1S/C17H15NO2S/c18-13-16(12-11-15-7-3-1-4-8-15)14-21(19,20)17-9-5-2-6-10-17/h1-12,16H,14H2

InChI Key

UOQRKAIBARTAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(CS(=O)(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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